molecular formula C7H4ClFN2 B14010708 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine

Cat. No.: B14010708
M. Wt: 170.57 g/mol
InChI Key: SZBUSDSHTAAKBD-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with chlorine and fluorine atoms at positions 6 and 5, respectively. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic aromatic system with a five-membered pyrazole ring fused to a six-membered pyridine ring.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-5-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H

InChI Key

SZBUSDSHTAAKBD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CN2N=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. The reaction is carried out using a fluorinating reagent such as Selectfluor. The process involves the formation of an intermediate fluorine-containing σ-complex, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient fluorinating agents and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-A]pyridine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards the target molecules .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes critical differences between 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Findings
This compound Pyrazolo[1,5-a]pyridine Cl (C6), F (C5) Not reported Potential antimicrobial/kinase inhibition (inferred)
2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine CH₃ (C2), OCH₃ (C5) ~207.2 Superior potency against drug-resistant Mtb
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Cl (C5), F (C6), NH₂ (C7) 200.6 Not specified; likely kinase/protease inhibition
Imidazo[1,5-a]pyridine derivatives Imidazo[1,5-a]pyridine Variable (e.g., aryl, alkyl) ~200–400 Fluorescent probes, EGFR inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine Variable (e.g., CF₃, aryl) ~300–450 Protein kinase inhibitors in cancer

Research Findings and Implications

  • Antimicrobial Potential: Analogous pyrazolo[1,5-a]pyridine derivatives with methoxy substituents show IC₅₀ values of 13.40–96.50 µM against bacterial targets . The chloro-fluoro combination in the target compound may further enhance potency by increasing membrane penetration.
  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (e.g., CAS 338420-94-3) demonstrate kinase inhibition with nanomolar efficacy .
  • Fluorescence Applications : While imidazo[1,5-a]pyridine derivatives excel as solvatochromic probes , the target compound’s halogen substituents could quench fluorescence, limiting such uses unless modified.

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